![molecular formula C20H21FN2O2 B4536880 N-{2-(2-fluorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4536880.png)
N-{2-(2-fluorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide
Description
This compound belongs to a class of organic compounds known for their complex synthesis and diverse range of applications, particularly in the development of pharmaceuticals and materials with specific physical and chemical properties. Its structure suggests potential activity in biological systems, given the presence of a fluorophenyl group, which is commonly used to modulate the bioactivity of pharmaceutical compounds, and an isopropylamino carbonyl moiety, which could influence binding to biological targets.
Synthesis Analysis
Synthesis of compounds like N-{2-(2-fluorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide typically involves multi-step organic reactions, starting from basic aromatic compounds that are functionalized through nitration, halogenation, and coupling reactions. The synthesis may include steps such as the formation of an amide bond, introduction of the fluorophenyl group, and incorporation of the isopropylamino group through carbonylation reactions (Yamasaki et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds can be characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These analyses reveal the planarity or non-planarity of the molecule, the electronic distribution, and how these factors influence the molecule's reactivity and interaction with biological targets. The presence of fluorine atoms influences the electronic properties of the molecule and can enhance its metabolic stability (Saeed et al., 2011).
properties
IUPAC Name |
N-[(E)-1-(2-fluorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13(2)22-20(25)18(12-16-6-4-5-7-17(16)21)23-19(24)15-10-8-14(3)9-11-15/h4-13H,1-3H3,(H,22,25)(H,23,24)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKIHJQSJZCEKB-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C(=O)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2F)/C(=O)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Fluorophenyl)-2-[(4-methylphenyl)formamido]-N-(propan-2-YL)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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